![molecular formula C8H9NO3S B2600446 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid CAS No. 77253-23-7](/img/structure/B2600446.png)
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid
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Overview
Description
“2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid” is a chemical compound with the CAS Number: 1542710-62-2 . It has a molecular weight of 299.35 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-((tert-butoxycarbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid . The InChI code for this compound is 1S/C13H17NO5S/c1-13(2,3)19-12(18)14-8(11(16)17)7-9(15)10-5-4-6-20-10/h4-6,8H,7H2,1-3H3,(H,14,18)(H,16,17) .
Scientific Research Applications
Antinociceptive Activity
Compounds similar to 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid have been studied for their antinociceptive (pain-relieving) activity . These compounds showed pronounced antinociceptive activity along with low toxicity .
Antiviral Activity
Some derivatives of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid have shown promising antiviral activity . Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
Antibacterial Activity
The synthesized 4-oxo-2-(3-cyanothiophen-2-yl)-aminobut-2-enoic acids, which are structurally similar to 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown pronounced antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans strains . This suggests the potential use of these compounds as antimicrobial agents in medicine .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown anti-inflammatory and analgesic activities . These compounds have a lower ulcerogenic index compared with indomethacin and celecoxib .
Anticancer Activity
Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown anticancer activity . This suggests the potential use of these compounds in cancer treatment .
Antimicrobial Activity
Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown antimicrobial activity . This suggests the potential use of these compounds in treating microbial infections .
Safety and Hazards
properties
IUPAC Name |
2-amino-4-oxo-4-thiophen-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGCZDJCOYYMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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